JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
Overview
Description
JWH-210 4-Hydroxypentyl is a metabolite of JWH-210, a synthetic cannabinoid . It is a monohydroxy analog of JWH-210 and is found in blends of the herbal mixture Spice or K2 . This compound is detectable in the serum and urine .
Synthesis Analysis
JWH-210 and its metabolites are synthesized in the laboratory for therapeutic and research purposes . A study has been carried out using a combination of gas chromatography-mass spectrometry (GC-MS) and ultra-high performance liquid chromatography high resolution mass spectrometry (UHPLC-HRMS) for the determination and quantification of JWH-210 and its metabolites .Molecular Structure Analysis
The molecular formula of JWH-210 4-Hydroxypentyl is C26H27NO2 . The molecular weight is 385.50 g/mol . The IUPAC name is (4-ethylnaphthalen-1-yl)- [1- (4-hydroxypentyl)indol-3-yl]methanone .Chemical Reactions Analysis
JWH-210 and similar alkylindoles are rapidly metabolized by the liver and secreted in the urine, with hydroxylation of the alkyl side chain occurring in the liver . The metabolites of JWH-210 were quantified in oral fluid by UHPLC-HRMS .Physical And Chemical Properties Analysis
JWH-210 4-Hydroxypentyl is a liquid form certified reference material . It is stored at a temperature of -20°C . The concentration is 100 μg/mL in methanol .Scientific Research Applications
Metabolic Patterns and Pharmacokinetics :
- Schaefer et al. (2017) studied the metabolic fate of JWH-210 in pigs, observing hydroxylation at the ethyl side chain or pentyl chain followed by glucuronidation. The research suggested that these pathways were consistent with human hepatocyte and/or human case studies, indicating its potential as a predictive model for human pharmacokinetics (Schaefer et al., 2017).
Analytical Methods for Detection :
- Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting 'K2' metabolites, including JWH-210, in urine samples. This method allows for the structural-specific mass spectral fragmentations and retention properties to confirm proposed identifications, supporting quantitative studies (Emerson et al., 2013).
Comparison with Other Synthetic Cannabinoids :
- Jang et al. (2014) identified major urinary metabolites of AM-2201 and compared them with JWH-018, another synthetic cannabinoid. The study found similarities in metabolic profiles between these compounds in rats and humans, contributing to the understanding of their metabolic pathways and aiding in distinguishing between different synthetic cannabinoid abuses (Jang et al., 2014).
Development of UPLC-MS/MS Methods for Quantification :
- Simões et al. (2014) validated an UPLC-MS/MS method for the qualitative and quantitative analysis of synthetic cannabinoids, including JWH-210, in urine samples. The method proved useful for monitoring synthetic cannabinoid abuse, providing important data for toxicological analysis (Simões et al., 2014).
In Vitro and In Vivo Studies :
- Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its phase I metabolite N-(3-hydroxypentyl) on human cell lines. This study highlights the potential for higher toxicity of JWH-018 metabolites compared to the parent drug, suggesting non-CB1 receptor mediated toxicological mechanisms (Couceiro et al., 2016).
Safety And Hazards
JWH-210 may be neurotoxic to animals when administered in high doses . It is classified as a Schedule I Controlled Substance in the United States . It was also banned in Sweden as hazardous goods harmful to health . The safety data sheet suggests that no special measures are required in general, but consultation with a doctor is recommended in case of complaints .
Future Directions
The consumption of synthetic cannabinoids has significantly increased in the last decade and the analysis of these compounds and their metabolites in human specimens is gaining interest in clinical and forensic toxicology . Future research will likely focus on further understanding the disposition of these compounds and their metabolites in consumers, as well as their potential health effects .
properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNSSTWZDKYLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017821 | |
Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol) | |
CAS RN |
1427521-37-6 | |
Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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